![molecular formula C19H16F3NO4 B3097429 (R)-Fmoc-3-amino-4,4,4-trifluoro-butyric acid CAS No. 1310680-34-2](/img/structure/B3097429.png)
(R)-Fmoc-3-amino-4,4,4-trifluoro-butyric acid
Overview
Description
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the type of reaction, and the conditions under which the reaction is carried out .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques such as X-ray crystallography or NMR spectroscopy might be used to determine the structure .Chemical Reactions Analysis
This would involve a study of the reactions that the compound undergoes, including the reactants, products, and mechanisms of these reactions .Physical And Chemical Properties Analysis
This would include a discussion of the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity or basicity, reactivity, etc.) .Scientific Research Applications
Self-Assembled Peptide-Based Hydrogels
Fluorenylmethyloxycarbonyl (Fmoc) peptides, including variations like Fmoc-diphenylalanine (Fmoc-FF) and Fmoc-arginine-glycine-aspartate (Fmoc-RGD), are critical in the formation of self-assembled peptide-based hydrogels. These hydrogels present a 3D nanofibrous network suitable for cell attachment, proliferation, and multi-differentiation, particularly of mesenchymal stem cells (MSCs). They have shown promise in musculoskeletal tissue engineering due to their ability to support the attachment, proliferation, and differentiation of MSCs into osteogenic, adipogenic, and chondrogenic lineages both in vitro and in vivo (Wang et al., 2017).
Drug Delivery Systems
The synthesis and application of acidic oligopeptides, including those conjugated with 9-fluorenylmethylchloroformate (Fmoc), have been explored for targeted drug delivery, particularly to bones. These oligopeptides have demonstrated the ability to selectively target bone tissue, showing potential for delivering therapeutic agents directly to bone sites. This approach is particularly promising for the treatment of osteoporosis without the adverse effects associated with conventional treatments (Sekido et al., 2001).
Immunization and Antibody Production
Synthetic peptidyl-polyamide resin complexes synthesized using Fmoc chemistry have been investigated for their immunogenic properties. Studies have shown that these complexes can enhance the immunogenicity of synthetic peptides, suggesting their potential in streamlining the development of vaccines and immunotherapies by bypassing the need for coupling peptides to carrier proteins (Fischer et al., 1989).
Diagnostic Imaging
Fmoc derivatives have been explored in the development of diagnostic imaging agents. For example, radiofluorinated L-m-tyrosines, such as 6-[18F]fluoro-L-m-tyrosine (6-FMT), have been investigated for their potential in probing central dopaminergic mechanisms in vivo. These compounds have shown promising results in accumulating selectively in striatal structures of the brain, which could aid in the diagnosis and monitoring of neurological disorders (Barrio et al., 1996).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4,4-trifluorobutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO4/c20-19(21,22)16(9-17(24)25)23-18(26)27-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,23,26)(H,24,25)/t16-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJXAGGMJPEDDU-MRXNPFEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Fmoc-3-amino-4,4,4-trifluoro-butyric acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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